Cas no 1540909-17-8 (ethyl 2-amino-3-(4H-1,2,4-triazol-3-yl)propanoate)
ethyl 2-amino-3-(4H-1,2,4-triazol-3-yl)propanoate Chemical and Physical Properties
Names and Identifiers
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- EN300-6486710
- ethyl 2-amino-3-(4H-1,2,4-triazol-3-yl)propanoate
- 1540909-17-8
-
- Inchi: 1S/C7H12N4O2/c1-2-13-7(12)5(8)3-6-9-4-10-11-6/h4-5H,2-3,8H2,1H3,(H,9,10,11)
- InChI Key: RHISXGDIYXHGIR-UHFFFAOYSA-N
- SMILES: O(CC)C(C(CC1=NC=NN1)N)=O
Computed Properties
- Exact Mass: 184.09602564g/mol
- Monoisotopic Mass: 184.09602564g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 13
- Rotatable Bond Count: 5
- Complexity: 176
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.3
- Topological Polar Surface Area: 93.9Ų
ethyl 2-amino-3-(4H-1,2,4-triazol-3-yl)propanoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6486710-0.05g |
ethyl 2-amino-3-(4H-1,2,4-triazol-3-yl)propanoate |
1540909-17-8 | 95.0% | 0.05g |
$1140.0 | 2025-03-15 | |
| Enamine | EN300-6486710-0.1g |
ethyl 2-amino-3-(4H-1,2,4-triazol-3-yl)propanoate |
1540909-17-8 | 95.0% | 0.1g |
$1195.0 | 2025-03-15 | |
| Enamine | EN300-6486710-0.25g |
ethyl 2-amino-3-(4H-1,2,4-triazol-3-yl)propanoate |
1540909-17-8 | 95.0% | 0.25g |
$1249.0 | 2025-03-15 | |
| Enamine | EN300-6486710-0.5g |
ethyl 2-amino-3-(4H-1,2,4-triazol-3-yl)propanoate |
1540909-17-8 | 95.0% | 0.5g |
$1302.0 | 2025-03-15 | |
| Enamine | EN300-6486710-1.0g |
ethyl 2-amino-3-(4H-1,2,4-triazol-3-yl)propanoate |
1540909-17-8 | 95.0% | 1.0g |
$1357.0 | 2025-03-15 | |
| Enamine | EN300-6486710-2.5g |
ethyl 2-amino-3-(4H-1,2,4-triazol-3-yl)propanoate |
1540909-17-8 | 95.0% | 2.5g |
$2660.0 | 2025-03-15 | |
| Enamine | EN300-6486710-5.0g |
ethyl 2-amino-3-(4H-1,2,4-triazol-3-yl)propanoate |
1540909-17-8 | 95.0% | 5.0g |
$3935.0 | 2025-03-15 | |
| Enamine | EN300-6486710-10.0g |
ethyl 2-amino-3-(4H-1,2,4-triazol-3-yl)propanoate |
1540909-17-8 | 95.0% | 10.0g |
$5837.0 | 2025-03-15 |
ethyl 2-amino-3-(4H-1,2,4-triazol-3-yl)propanoate Related Literature
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
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2. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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Robert P. Davies,Maria A. Giménez,Laura Patel,Andrew J. P. White Dalton Trans., 2008, 5705-5707
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Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
Additional information on ethyl 2-amino-3-(4H-1,2,4-triazol-3-yl)propanoate
Comprehensive Overview of Ethyl 2-amino-3-(4H-1,2,4-triazol-3-yl)propanoate (CAS No. 1540909-17-8)
Ethyl 2-amino-3-(4H-1,2,4-triazol-3-yl)propanoate (CAS No. 1540909-17-8) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique molecular structure. The compound features a 1,2,4-triazole ring, a heterocyclic moiety known for its versatile biological activities, coupled with an ethyl ester and an amino acid backbone. This combination makes it a promising candidate for drug discovery, particularly in the development of enzyme inhibitors and antimicrobial agents.
In recent years, the demand for triazole derivatives has surged, driven by their applications in medicinal chemistry. Researchers are actively exploring ethyl 2-amino-3-(4H-1,2,4-triazol-3-yl)propanoate as a potential scaffold for designing novel therapeutics. Its CAS No. 1540909-17-8 is frequently searched in academic databases and patent filings, reflecting its growing relevance. The compound's ability to interact with biological targets, such as kinases and proteases, has made it a focal point in studies targeting cancer, infectious diseases, and metabolic disorders.
One of the key advantages of ethyl 2-amino-3-(4H-1,2,4-triazol-3-yl)propanoate is its synthetic versatility. The ethyl ester group enhances its solubility in organic solvents, facilitating purification and characterization. Meanwhile, the amino acid component allows for further functionalization, enabling the creation of derivatives with tailored properties. This adaptability aligns with current trends in green chemistry, where researchers prioritize sustainable synthesis methods and biodegradable intermediates.
The compound's 1,2,4-triazole core is also of interest in agrochemical applications. Triazole-based compounds are widely used as fungicides and plant growth regulators. Ethyl 2-amino-3-(4H-1,2,4-triazol-3-yl)propanoate could potentially contribute to the development of next-generation crop protection agents, addressing global challenges such as pesticide resistance and environmental sustainability. Its mode of action, which may involve disrupting fungal cell membranes or inhibiting key enzymes, is a subject of ongoing investigation.
From a commercial perspective, CAS No. 1540909-17-8 is listed in catalogs of specialty chemical suppliers, catering to the needs of pharmaceutical and agrochemical industries. The compound's purity and stability are critical factors for its adoption in large-scale production. Analytical techniques such as HPLC, NMR, and mass spectrometry are routinely employed to ensure quality control, meeting the stringent standards required for regulatory approval.
In the context of drug discovery, ethyl 2-amino-3-(4H-1,2,4-triazol-3-yl)propanoate exemplifies the shift toward fragment-based drug design. Its modular structure allows researchers to build complex molecules incrementally, optimizing pharmacokinetic properties such as bioavailability and metabolic stability. This approach is particularly relevant in the era of personalized medicine, where tailored therapies are increasingly sought after.
Another area of exploration is the compound's potential role in neurological research. The 1,2,4-triazole moiety has been implicated in modulating neurotransmitter systems, suggesting possible applications in treating neurodegenerative diseases like Alzheimer's and Parkinson's. While preliminary, these findings highlight the broad therapeutic potential of ethyl 2-amino-3-(4H-1,2,4-triazol-3-yl)propanoate.
As the scientific community continues to unravel the properties of CAS No. 1540909-17-8, collaborations between academia and industry are expected to accelerate its translation into practical applications. The compound's dual utility in pharmaceuticals and agrochemicals positions it as a valuable asset in addressing some of the most pressing challenges in health and agriculture today.
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